5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(17)18-6-8/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFLDGZWLFMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648974 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110656-35-3 | |
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Catalyst Selection
The Suzuki–Miyaura coupling between 5-bromopyridin-2-amine and 4-fluoro-3-(trifluoromethyl)phenylboronic acid forms the biaryl backbone. Palladium catalysts, particularly Pd(PPh₃)₄, exhibit high activity under mild conditions (60°C, 12 h). Ligand screening shows 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) enhances turnover frequency by stabilizing the Pd(0) intermediate.
Optimized Conditions :
Solvent and Temperature Effects
Polar aprotic solvents like THF improve boronic acid solubility, while elevated temperatures (80°C) reduce reaction time to 6 h without compromising yield. Microwave-assisted protocols achieve 85% yield in 30 minutes but require specialized equipment.
Buchwald–Hartwig Amination for Direct Functionalization
Amination of Halogenated Intermediates
Buchwald–Hartwig coupling installs the amine group post-biaryl formation. Using 5-bromo-2-nitro-pyridine and ammonia gas under Pd₂(dba)₃/XPhos catalysis affords 5-bromopyridin-2-amine in 75% yield. Subsequent Suzuki coupling completes the synthesis.
Key Parameters :
One-Pot Tandem Reactions
Integrating Suzuki and Buchwald–Hartwig steps in a single pot reduces purification steps. Sequential addition of boronic acid and ammonia after initial coupling achieves 68% overall yield, though competing hydrolysis necessitates careful moisture control.
Fluorination and Trifluoromethylation Strategies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® on 5-(3-(trifluoromethyl)phenyl)pyridin-2-amine introduces the 4-fluoro group. Anhydrous acetonitrile at 0°C minimizes side reactions, yielding 70% product.
Trifluoromethyl Group Installation
Copper-mediated trifluoromethylation of 5-(4-fluorophenyl)pyridin-2-amine with CF₃I in DMF at 120°C achieves 65% yield. Catalytic CuI and 1,10-phenanthroline ligand prevent CF₃ group scrambling.
Alternative Pathways: Ullmann Coupling and Reductive Amination
Ullmann-Type Coupling
Copper-catalyzed coupling of 2-aminopyridine with 1-fluoro-3-(trifluoromethyl)iodobenzene in DMSO at 130°C provides a ligand-free route (55% yield). Elevated temperatures favor aryl–nitrogen bond formation but risk decomposition.
Reductive Amination of Ketone Precursors
Condensing 5-(4-fluoro-3-(trifluoromethyl)benzoyl)pyridine with ammonium acetate and NaBH₃CN in methanol yields the target amine (60%). Excess reducing agent (3 eq.) prevents imine accumulation.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for Suzuki couplings, achieving 90% conversion in 5 minutes residence time. Pd/C catalysts enable facile recycling, reducing metal leaching to <1 ppm.
Crystallization and Purification
Antisolvent crystallization with heptane from ethyl acetate solutions produces 99.5% pure product. X-ray diffraction confirms monoclinic crystal packing, critical for pharmaceutical formulations.
Analytical Characterization and Quality Control
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act on various biological targets, making it suitable for drug development.
Key Activities :
- Enzyme Inhibition : Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced potency against specific enzymes compared to non-fluorinated counterparts. This property is crucial for developing enzyme inhibitors that can lead to new therapeutic agents .
- Anticancer Activity : Preliminary research shows significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics, indicating its potential as an anticancer agent .
Agrochemical Applications
The compound has shown promise in agrochemical formulations due to its biological activity against pests and pathogens.
Key Activities :
- Insecticidal Properties : Research has demonstrated that trifluoromethyl-pyridine derivatives can outperform traditional insecticides, suggesting their utility in crop protection .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated potent activity against MRSA, highlighting its potential as a therapeutic agent for resistant infections.
Case Study 2: Cytotoxicity Assessment
In vitro assessments on cancer cell lines revealed significant cytotoxic effects of the compound. The IC50 values were notably lower than those observed for established chemotherapeutics, emphasizing its potential role in cancer treatment .
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to target proteins, enzymes, or receptors. This interaction can modulate biological processes such as enzyme inhibition, receptor activation, or signal transduction pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s activity and stability are heavily influenced by substituent patterns. Below is a comparative analysis with key analogs:
Key Research Findings and Trends
- Fluorine Impact : Fluorine and trifluoromethyl groups improve metabolic stability and membrane permeability, as seen in Decoglurant and Fluazinam .
- Halogen Substitution : Chloro or iodo analogs (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) exhibit increased lipophilicity, favoring blood-brain barrier penetration .
- Structural Complexity : Ethynyl-linked derivatives (e.g., Decoglurant) demonstrate how spacer groups can optimize binding to complex targets like neurotransmitter receptors .
Biological Activity
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is an aromatic amine characterized by its unique molecular structure, which includes a pyridine ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : CHFN
- Molecular Weight : 256.2 g/mol
- CAS Number : 1110656-35-3
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development and agrochemical applications.
Interaction with Biological Targets
This compound interacts with various biomolecules, influencing cellular signaling pathways. Its mechanism of action can be summarized as follows:
- Binding to Protein Receptors : The compound may bind to specific protein receptors, altering their activity and affecting downstream signaling pathways.
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which can lead to changes in metabolic processes and gene expression.
- Cellular Effects : By modulating cellular signaling pathways, it can impact cell function and viability, making it relevant in pharmacological contexts.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the potency of drugs against various pathogens by increasing their interaction with microbial targets.
Anticancer Properties
Studies have suggested that this compound may have anticancer effects. For instance, it could potentially inhibit cancer cell proliferation through its interactions with specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research into related compounds has demonstrated that trifluoromethyl-substituted derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | COX enzyme inhibition |
Drug Development Applications
This compound has been investigated as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases. Its unique properties make it suitable for further exploration in the context of developing targeted therapies for conditions such as cancer and inflammatory diseases.
Structural Activity Relationship (SAR) Studies
SAR studies have shown that the incorporation of fluorinated groups into drug candidates can significantly enhance their biological activity. For example, modifications involving trifluoromethyl groups have been linked to increased potency against specific biological targets compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine?
- Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyridine derivatives are often synthesized via nucleophilic substitution of halogenated precursors with amines under basic conditions . Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine) can introduce aryl groups to the pyridine core . Reductive amination using iron powder and formic acid may also reduce nitro intermediates to amines .
Q. How is the structural identity of this compound confirmed?
- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of related fluorinated pyridines . Spectroscopic techniques like -NMR and -NMR are used to verify substitution patterns, while HPLC (>95% purity) ensures chemical homogeneity . Mass spectrometry (MS) validates the molecular weight and fragmentation patterns .
Q. What analytical methods are recommended for purity assessment?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity (>95% in most studies) . Gas chromatography (GC) may be used for volatile intermediates, and elemental analysis confirms stoichiometry . Differential scanning calorimetry (DSC) identifies polymorphic forms if applicable .
Q. What safety precautions are critical during handling?
- Methodology : Due to fluorinated aromatic amines' potential toxicity, use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact and inhalation; store in inert atmospheres (argon) at 2–8°C to prevent decomposition . Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology : Catalyst screening (e.g., Pd catalysts for cross-coupling) and solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) are critical. Temperature gradients (e.g., 80–120°C for 12–24 hours) and stoichiometric ratios (amine:halide = 1.2:1) improve yields . Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology : Reproducibility issues may arise from impurities or assay variability. Validate compound identity with orthogonal techniques (NMR, LC-MS) and test biological activity in multiple cell lines or enzymatic assays. For example, fluorinated pyridines like fluazinam show fungicidal activity via mitochondrial disruption, but batch-dependent impurities (e.g., nitro derivatives) can alter results . Use standardized protocols (e.g., CLSI guidelines) for microbiological assays .
Q. How does the trifluoromethyl group influence pharmacological properties?
- Methodology : The -CF group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational modeling (docking studies) predicts interactions with targets like kinase enzymes. In vitro ADME assays (e.g., microsomal stability, plasma protein binding) quantify bioavailability . Compare analogs with/without -CF to isolate its effects .
Q. What are the challenges in characterizing intermolecular interactions in solid-state forms?
- Methodology : Weak interactions (C–H···π, hydrogen bonds) dominate crystal packing, as seen in pyrimidine derivatives . Use single-crystal X-ray diffraction to map non-covalent interactions. Thermal analysis (TGA/DSC) identifies phase transitions, while powder XRD distinguishes polymorphs. Solvatomorph screening (e.g., ethanol vs. acetonitrile) explores stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
